molecular formula C12H16ClNO3S B5771780 3-chloro-N-cyclopentyl-4-methoxybenzenesulfonamide

3-chloro-N-cyclopentyl-4-methoxybenzenesulfonamide

Cat. No.: B5771780
M. Wt: 289.78 g/mol
InChI Key: SLFAPUFKQIQCLJ-UHFFFAOYSA-N
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Description

3-chloro-N-cyclopentyl-4-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-cyclopentyl-4-methoxybenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzenesulfonyl chloride and cyclopentylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.

    Procedure: The 4-methoxybenzenesulfonyl chloride is reacted with cyclopentylamine under stirring at room temperature. The reaction mixture is then washed with water and extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.

    Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-cyclopentyl-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The sulfonamide group can be reduced to form an amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of N-substituted derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

3-chloro-N-cyclopentyl-4-methoxybenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.

    Biological Research: Used as a probe to study enzyme inhibition and protein interactions.

    Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclopentyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    4-methoxybenzenesulfonamide: Lacks the chloro and cyclopentyl groups.

    3-chloro-N-cyclopentylbenzenesulfonamide: Lacks the methoxy group.

    N-cyclopentyl-4-methoxybenzenesulfonamide: Lacks the chloro group.

Uniqueness

3-chloro-N-cyclopentyl-4-methoxybenzenesulfonamide is unique due to the presence of all three functional groups (chloro, cyclopentyl, and methoxy) on the benzenesulfonamide core. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-chloro-N-cyclopentyl-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3S/c1-17-12-7-6-10(8-11(12)13)18(15,16)14-9-4-2-3-5-9/h6-9,14H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFAPUFKQIQCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49736920
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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